N-1H-1,2,4-triazol-3-yl-1-naphthamide is a complex organic compound characterized by the presence of a triazole ring and a naphthamide structure. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of the triazole moiety enhances the pharmacological potential of the compound, making it a subject of interest in medicinal chemistry.
The compound is classified under triazoles, specifically the 1,2,4-triazole category. Triazoles are five-membered heterocycles containing three nitrogen atoms and are widely studied for their applications in pharmaceuticals and agrochemicals. N-1H-1,2,4-triazol-3-yl-1-naphthamide can be synthesized through various chemical reactions involving azides and alkynes or by modifications of existing naphthamide derivatives .
The synthesis of N-1H-1,2,4-triazol-3-yl-1-naphthamide can be achieved through several methods:
N-1H-1,2,4-triazol-3-yl-1-naphthamide has a molecular formula of and a molecular weight of approximately 284.29 g/mol. The structure consists of:
The compound's structural data can be represented in various formats such as InChI and SMILES:
InChI=1S/C15H12N4O/c16-15(19)18(17-20)14-12(15)11-9-7-5-3-1-2-4-6-8-10(11)14/h1-12H
This representation highlights the connectivity of atoms within the molecule.
The chemical reactivity of N-1H-1,2,4-triazol-3-yl-1-naphthamide is influenced by its functional groups:
The mechanism of action for compounds containing triazole rings often involves:
N-1H-1,2,4-triazol-3-yl-1-naphthamide exhibits several notable physical properties:
Chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems.
N-1H-1,2,4-triazol-3-yl-1-naphthamide has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: